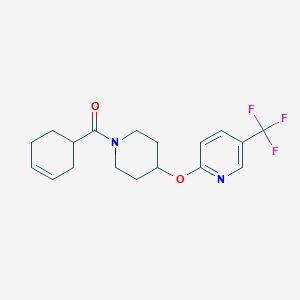

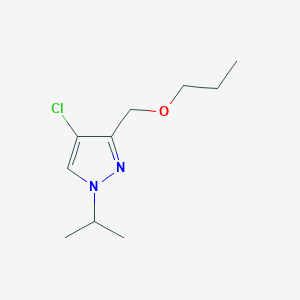

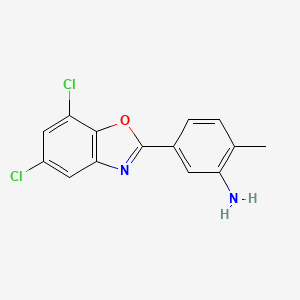

7-(2-羟基-3-(对甲苯氧基)丙基)-8-巯基-1,3-二甲基-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a derivative of the purine family, which is a vital class of heterocyclic aromatic organic compounds. Purines, including the well-known adenine and guanine, are key components of nucleic acids and play a significant role in the energy systems of cells, protein synthesis, and cell signaling.

Synthesis Analysis

The synthesis of purine derivatives can be complex, involving multiple steps to introduce various functional groups into the purine ring system. In the first paper, an improved synthesis method for 7-substituted pyrrolo[3,2-d]pyrimidines is described. This method involves a base-catalyzed condensation, followed by catalytic reduction, guanylation, and ring closure to form the pyrrolo[3,2-d]pyrimidine ring system . Although the target compound is not directly synthesized in this paper, the described methodology could potentially be adapted for its synthesis by modifying the aldehyde used in the initial condensation step.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a fused pyrimidine and imidazole ring. The specific substituents on the purine ring, such as the 2-hydroxy-3-(p-tolyloxy)propyl and 8-mercapto groups, would influence the compound's reactivity and interaction with biological molecules. The presence of a mercapto group (thiol) suggests potential for redox reactions or metal ion coordination .

Chemical Reactions Analysis

The chemical reactivity of purine derivatives is influenced by the substituents attached to the ring system. The mercapto group in the 8-position is particularly reactive and can participate in the formation of disulfides or act as a nucleophile in substitution reactions. The hydroxy and tolyloxy groups may also engage in various chemical reactions, such as esterification or etherification .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of both hydrophobic (p-tolyloxy) and hydrophilic (hydroxy and mercapto) groups suggests that the compound could exhibit amphiphilic properties. The mercapto group could also confer a distinct odor to the compound and may be involved in redox chemistry, which could affect its stability and reactivity .

In the second paper, a related synthesis of imidazo[1,2,3-cd]purine derivatives is described. These compounds were obtained by intramolecular alkylation, starting from a nitrosopyrimidine derivative and proceeding through a series of reactions including hydrogenation, orthocarboxylate formation, and mesylation . While the target compound is not synthesized in this study, the methods used could provide insights into potential synthetic routes for the compound of interest.

科学研究应用

合成和化学性质

7-(2-羟基-3-(对甲苯氧基)丙基)-8-巯基-1,3-二甲基-1H-嘌呤-2,6(3H,7H)-二酮参与各种杂环化合物的合成,展示了其在化学研究中的用途。例如,它通过酸性介质中的环化过程参与硫杂菲并萘二酮衍生物的合成,从而产生诸如4,11-二羟基蒽并[2,3-b]噻吩-5,10-二酮及其衍生物的化合物,这些化合物通过羟基的烷基化或自由基溴化方法合成 (Sinkevich 等人,2007 年)。另一项研究调查了 2-氨基茶碱与甘油表氯醇的反应,根据反应条件产生了各种化合物,展示了该化合物的反应性和产生不同化学结构的潜力 (Kremzer 等人,1981 年)。

结构分析和分子设计

该化合物还作为结构分析和分子设计的基石,有助于理解分子构象和相互作用。对 8-氨基-7-(2-羟基-3-吗啉代丙基)茶碱(一种密切相关的化合物)的研究揭示了其平面嘌呤骨架和吗啉环的椅式构象,为晶体学和分子结构领域做出了贡献 (Karczmarzyk 等人,1995 年)。

新型治疗剂的开发

该化合物在开发新的治疗剂中发挥重要作用,特别是在合成具有潜在生物活性的稠合嘌呤二酮及其衍生物方面。从 8-巯基-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮合成 [1,3,5]- 和 [1,3,6]-噻二氮杂卓-[3,2-f]-嘌呤环系统证明了其在创建具有潜在药理特性的化合物的适用性 (Hesek & Rybár,1994 年)。

属性

IUPAC Name |

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-10-4-6-12(7-5-10)25-9-11(22)8-21-13-14(18-16(21)26)19(2)17(24)20(3)15(13)23/h4-7,11,22H,8-9H2,1-3H3,(H,18,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKIRMNFSLCSAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2C3=C(NC2=S)N(C(=O)N(C3=O)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-mercapto-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535012.png)

![5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2535015.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2535016.png)

![2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2535028.png)

![N-(3,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2535029.png)